
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is an organic compound with the molecular formula C15H18ClNO5 It is characterized by the presence of a chloro group, an ethoxy group, and a morpholino-oxoethoxy group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzaldehyde Core: The starting material, 3-chloro-5-ethoxybenzaldehyde, is prepared through the chlorination and subsequent ethoxylation of benzaldehyde.
Introduction of the Morpholino Group: The morpholino group is introduced via a nucleophilic substitution reaction, where the benzaldehyde derivative reacts with morpholine in the presence of a suitable base.
Oxidation: The final step involves the oxidation of the intermediate product to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzoic acid.
Reduction: 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-Chloro-4-(2-morpholino-2-oxoethoxy)benzaldehyde: Lacks the ethoxy group.
3-Chloro-5-ethoxy-4-(2-pyrrolidin-2-oxoethoxy)benzaldehyde: Contains a pyrrolidin-2-oxoethoxy group instead of a morpholino-2-oxoethoxy group.
Uniqueness
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is unique due to the combination of its chloro, ethoxy, and morpholino-oxoethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H18ClNO5 |
|---|---|
Peso molecular |
327.76 g/mol |
Nombre IUPAC |
3-chloro-5-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18ClNO5/c1-2-21-13-8-11(9-18)7-12(16)15(13)22-10-14(19)17-3-5-20-6-4-17/h7-9H,2-6,10H2,1H3 |
Clave InChI |
RMVQVUZLGOLNAU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


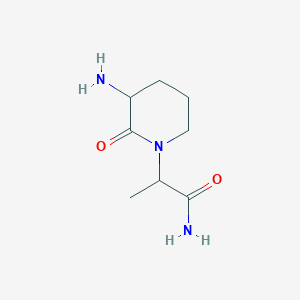
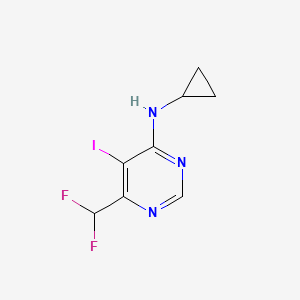
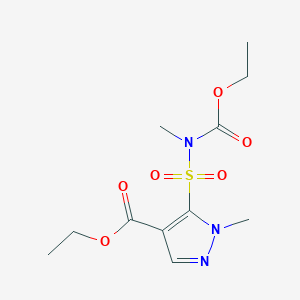
![2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11785801.png)
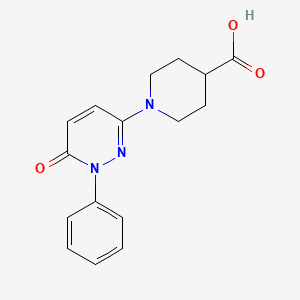
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11785813.png)


![6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11785833.png)
![Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11785835.png)
![4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11785846.png)
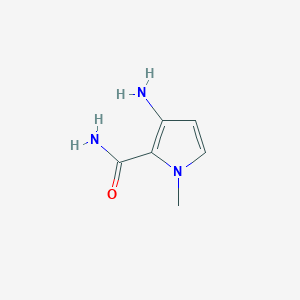

![7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785857.png)
